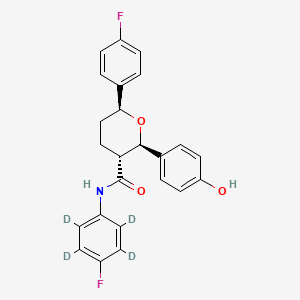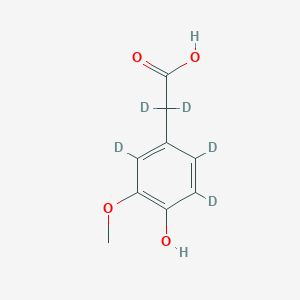
Homovanillic acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Homovanillic acid-d5 is a deuterated form of homovanillic acid, a major catecholamine metabolite produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine . This compound is often used in scientific research to study dopamine metabolism and related neurological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of homovanillic acid-d5 typically involves the incorporation of deuterium atoms into the homovanillic acid molecule. One common method is the use of deuterated reagents in the synthesis process. For example, starting from guaiacol and glyoxylic acid, the reaction can be carried out in the presence of deuterated sodium hydroxide solution to yield deuterated homovanillic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced chromatographic techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Homovanillic acid-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogen atoms onto the aromatic ring .
Scientific Research Applications
Homovanillic acid-d5 has a wide range of applications in scientific research:
Mechanism of Action
Homovanillic acid-d5 exerts its effects by mimicking the behavior of homovanillic acid in biological systems. It is involved in the metabolic pathway of dopamine, where it is produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine . This pathway is crucial for the regulation of dopamine levels in the brain and is associated with various neurological functions and disorders .
Comparison with Similar Compounds
Similar Compounds
Vanillylmandelic acid: Another catecholamine metabolite used as a biomarker for neuroendocrine tumors.
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar applications in research.
Uniqueness
Homovanillic acid-d5 is unique due to its deuterated nature, which makes it particularly useful in mass spectrometry studies. The incorporation of deuterium atoms allows for precise quantification and differentiation from non-deuterated forms in complex biological samples .
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2,2-dideuterio-2-(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i2D,3D,4D,5D2 |
InChI Key |
QRMZSPFSDQBLIX-DVHRWRHBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])OC)O)[2H] |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


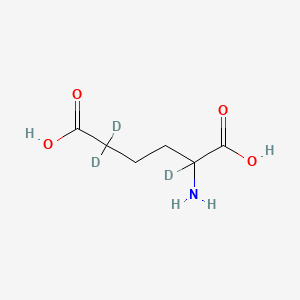
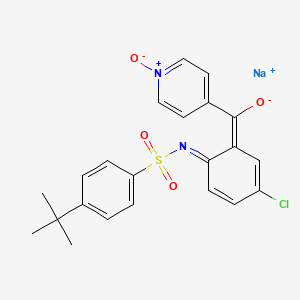
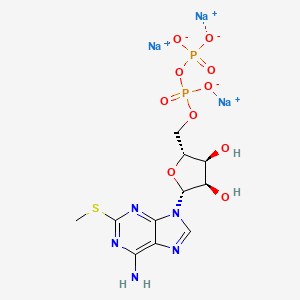
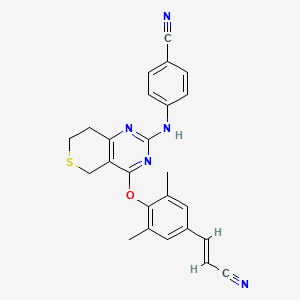
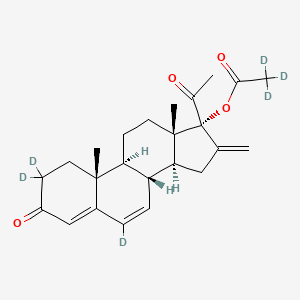

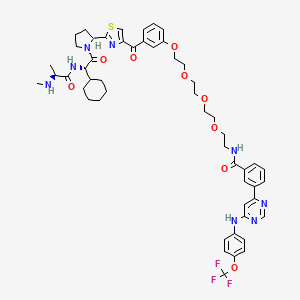

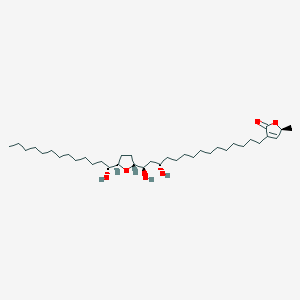


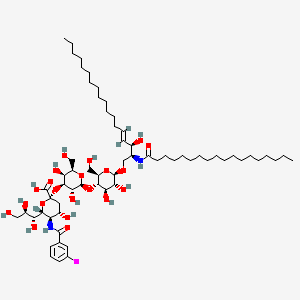
![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)
